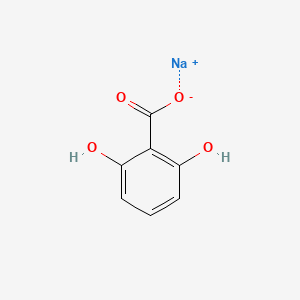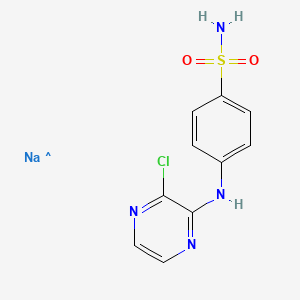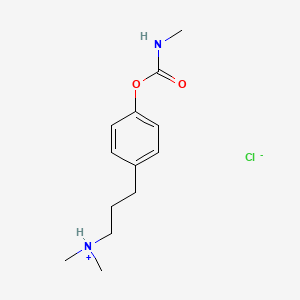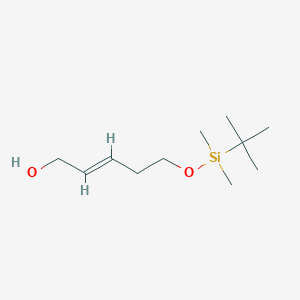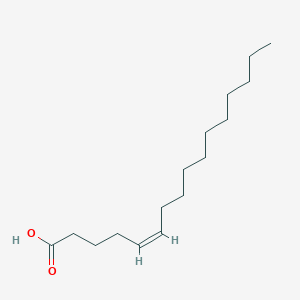
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is an organic compound with the molecular formula C16H14O2 It is a derivative of butanedione, featuring phenyl groups and an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- can be synthesized through several methods. One common approach involves the reaction of acetylacetone with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the epoxy compound .
Industrial Production Methods
Industrial production of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces diketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in synthetic chemistry and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibenzoylethane
- 1,4-Diphenyl-1,4-butanedione
- 2,2’'-Biacetophenone
- Biphenacyl
- Dibenzoylethane
Uniqueness
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is unique due to its epoxy group, which imparts distinct reactivity compared to other similar compounds.
Properties
CAS No. |
82389-32-0 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3-benzoyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |
InChI Key |
ADFLDJCSCJHDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



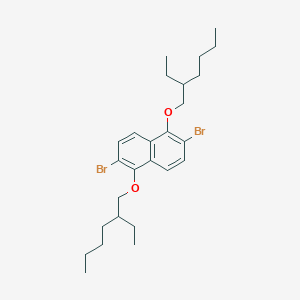
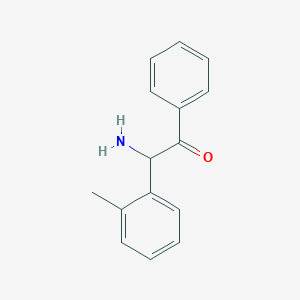

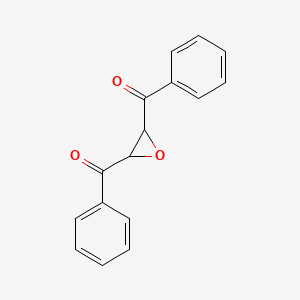
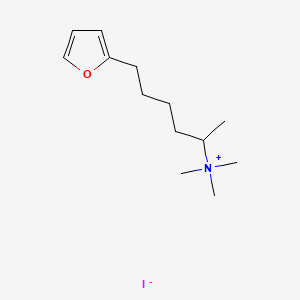
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
